molecular formula C13H11NO2 B070044 (1R,2S)-1,2-Dihydroacridine-1,2-diol CAS No. 192725-12-5

(1R,2S)-1,2-Dihydroacridine-1,2-diol

Cat. No. B070044
M. Wt: 213.23 g/mol
InChI Key: WESMSPZTGSSODE-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1,2-Dihydroacridine-1,2-diol is a chemical compound that belongs to the class of acridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Biochemical And Physiological Effects

Studies have shown that ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has a number of biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages And Limitations For Lab Experiments

One of the advantages of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is its low toxicity. It has been found to be relatively safe even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis. Further research is needed to explore the full therapeutic potential of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol in these and other areas.

Synthesis Methods

((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol can be synthesized through a multistep process. The first step involves the condensation of 2,3-dihydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to a catalytic hydrogenation reaction to yield the desired product, ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol.

Scientific Research Applications

((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has been found to have potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathology of Alzheimer's disease.

properties

CAS RN

192725-12-5

Product Name

(1R,2S)-1,2-Dihydroacridine-1,2-diol

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(1R,2S)-1,2-dihydroacridine-1,2-diol

InChI

InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1

InChI Key

WESMSPZTGSSODE-QWHCGFSZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O

SMILES

C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O

synonyms

1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.